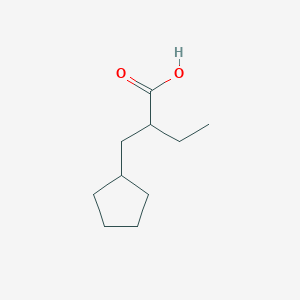

2-(Cyclopentylmethyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopentylmethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-9(10(11)12)7-8-5-3-4-6-8/h8-9H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWANPEYEQQDRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Transformations of 2 Cyclopentylmethyl Butanoic Acid and Its Analogues

Established Synthetic Pathways for the 2-(Cyclopentylmethyl)butanoic Acid Core Structure

The construction of the this compound scaffold, characterized by a branched alkyl chain, can be achieved through various established organic synthesis methods.

Branched butanoic acids are typically synthesized using classical carbon-carbon bond-forming reactions. One common industrial method for butanoic acid production involves the hydroformylation of propene to generate butyraldehyde, which is subsequently oxidized to the carboxylic acid. wikipedia.orgturito.com For more complex branched structures like this compound, methods such as malonic ester synthesis are employed. This approach involves the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation to yield the desired substituted carboxylic acid. quora.com

Another powerful technique is the Grignard reaction. For instance, racemic 2-methylbutanoic acid can be prepared by reacting 2-chlorobutane (B165301) with carbon dioxide in the presence of magnesium. wikipedia.org A similar strategy could be envisioned for this compound, starting with a suitable cyclopentylmethyl halide. Additionally, the oxidation of corresponding primary alcohols or aldehydes serves as a fundamental method for carboxylic acid synthesis. turito.comquora.com These reactions typically utilize strong oxidizing agents. Butyric acid, for example, can be formed via the oxidation of butanol. youtube.com

These conventional methods provide reliable access to the basic carbon skeleton of branched butanoic acids, although they often result in racemic mixtures when a chiral center is formed.

Achieving stereocontrol in the synthesis of chiral molecules is a paramount objective in modern organic chemistry. For chiral butanoic acid derivatives, several stereoselective strategies have been developed.

One major approach involves the use of chiral auxiliaries. numberanalytics.comnih.gov These are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed. For example, phenylglycinol can be used as a chiral inducer to facilitate the diastereoselective alkylation of α-amidophosphine boranes, leading to α-substituted products with high diastereoisomeric excess. researchgate.net Ellman's N-tert-butanesulfinyl chiral auxiliary is another highly effective tool for the asymmetric synthesis of chiral amines, which can be precursors to chiral amino acids. osi.lv

Asymmetric catalysis offers a more atom-economical alternative. The asymmetric hydrogenation of unsaturated precursors using chiral metal catalysts is a prominent example. The synthesis of enantiomerically pure 2-methylbutanoic acid can be accomplished through the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst. wikipedia.org Similarly, the large-scale synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid has been achieved via the rhodium/(R)-BINAP catalyzed asymmetric 1,4-addition of an arylboronic acid to ethyl crotonate. orgsyn.org These methods highlight the power of transition metal catalysis in establishing stereocenters with high enantioselectivity.

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. Enzymes are increasingly used for the synthesis of chiral butanoic acid derivatives and their functionalization.

The synthesis of chiral amino acids is of significant interest, particularly in the pharmaceutical industry. Enzymes provide highly efficient routes to these compounds. For example, a key precursor to the diabetes drug sitagliptin, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, can be synthesized enantioselectively. researchgate.net One method starts from the readily available chiral pool compound (S)-serine and proceeds through a ten-step synthesis where the stereocenter is preserved. researchgate.net

Other enzymatic methods focus on creating the desired stereochemistry directly. Patents describe enzymatic processes for preparing (R)-3-amino-4-aryl-butanoic acid derivatives, which are valuable intermediates for dipeptidyl peptidase-IV (DPP-IV) inhibitors like sitagliptin, retagliptin, and evogliptin. wipo.int These methods often employ enzymes that can selectively act on specific substrates to produce the desired enantiomer. A series of (2RS,3S)-3-amino-2-hydroxy-4-phenyl-butanoic acid (AHPA) derivatives have also been synthesized and shown to have potent inhibitory activities against aminopeptidase (B13392206) N. nih.gov

Lipases are a class of enzymes that naturally hydrolyze fats (triglycerides). rsc.org In non-aqueous environments, however, their reactivity can be harnessed to catalyze the formation of ester and amide bonds. rsc.orgumn.edu This property is widely exploited for the synthesis of butanoic acid esters and amides under mild conditions.

Lipase (B570770) B from Candida antarctica (CAL-B) is a particularly robust and versatile biocatalyst used for these transformations. rsc.orgnih.gov It can catalyze the esterification of dihydrocaffeic acid with 1-butanol, yielding butyl dihydrocaffeate with the goal of increasing the lipophilicity of the phenolic acid. nih.gov Lipases are also capable of the direct amidation of carboxylic acids, a challenging reaction for many enzymes. rsc.org Some lipases, like one from Serratia proteamaculans (SpL), can catalyze the amidation of both esters and carboxylic acids in whole-cell systems. rsc.org Unusually, some preparations of Candida antarctica lipase A (CAL-A) have been shown to hydrolyze amide bonds with high enantioselectivity, a function more typical of amidases. rsc.org

Table 1: Examples of Lipase-Catalyzed Reactions involving Butanoic Acid and its Derivatives

| Enzyme Source | Substrates | Reaction Type | Product/Application | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Dihydrocaffeic acid, 1-butanol | Esterification | Butyl dihydrocaffeate | nih.gov |

| Candida antarctica Lipase B (CAL-B) | Carboxylic acid, Amine | Direct Amidation | Amide formation | rsc.org |

| Candida antarctica Lipase A (CAL-A) | N-acylated α-amino acids, 3-butanamidobutanoic acid | Amide Hydrolysis | Chiral resolution | rsc.org |

| Porcine Pancreatic Lipase (PPL) | Ethyl butyrate (B1204436), 1-butanol | Transesterification | Model reaction study | acs.org |

Dehydrogenase enzymes are valuable biocatalysts for the stereoselective reduction of keto groups to hydroxyl groups, a key transformation in the synthesis of hydroxycarboxylic acids. (R)-2-hydroxy acid dehydrogenases, for instance, can catalyze the production of (R)-hydroxy derivatives from 2-keto acids. google.com An (R)-2-hydroxy acid dehydrogenase from Lactobacillus delbrueckii ssp. Bulgaricus has been used for the preparative-scale synthesis of various (R)-2-hydroxy carboxylic acids with high yield and excellent enantiomeric excess (>98% ee). google.com

These reactions are dependent on a cofactor, typically NADH, which must be regenerated in situ for the process to be economically viable. A common method for cofactor recycling is to use a second enzyme system, such as formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide while reducing NAD+ back to NADH. google.comnih.gov

Rational design and mutation of dehydrogenases can further expand their substrate scope and improve their efficiency. A rationally re-designed D-lactate dehydrogenase (D-nLDH) from Lactobacillus bulgaricus showed elevated activity for the asymmetric reduction of a range of α-keto carboxylic acids, including those with large substituents, producing the corresponding (R)-α-hydroxy carboxylic acids with high yields and optical purities. nih.govresearchgate.net

Table 2: Examples of Dehydrogenase-Mediated Synthesis of Chiral Hydroxycarboxylic Acids

| Enzyme | Substrate | Product | Yield / Purity | Reference |

|---|---|---|---|---|

| (R)-2-hydroxy acid dehydrogenase (Lactobacillus delbrueckii) | Various 2-oxo carboxylic acids | (R)-2-hydroxy carboxylic acids | High yield, >98% ee | google.com |

| Mutant D-lactate dehydrogenase (Lactobacillus bulgaricus) | Phenylpyruvic acid (PPA) | (R)-phenyllactic acid (PLA) | 99.0% yield, >99.9% ee | nih.govresearchgate.net |

| Mutant D-lactate dehydrogenase (Lactobacillus bulgaricus) | α-ketobutyric acid, α-ketovaleric acid | (R)-α-hydroxy acids | High yield and purity | nih.govresearchgate.net |

| Carboxylate Reductase (Neurospora crassa) | Various carboxylic acids | Aldehydes | Quantitative reduction | nih.gov |

Advanced Synthetic Strategies for Complex this compound Analogues

A powerful strategy for the derivatization of butanoic acid scaffolds involves the palladium-catalyzed activation of inert C(sp³)-H bonds. This approach allows for the direct introduction of functional groups, bypassing the need for pre-functionalized substrates and offering a more atom-economical route to complex molecules.

Recent research has demonstrated the utility of palladium catalysis in the functionalization of cycloalkane carboxylic acids. nih.govresearchgate.net For instance, the transannular γ-C–H arylation of cycloalkane carboxylic acids, including those with cyclopentane (B165970) rings, has been achieved using specialized ligands. nih.govresearchgate.net This method allows for the selective introduction of aryl groups onto the carbocyclic framework, a significant step towards the molecular editing of saturated cyclic systems. nih.gov The reaction often employs a palladium catalyst, such as Pd(OAc)₂, in combination with a ligand and an oxidant. researchgate.netnih.gov A proposed key intermediate in some of these transformations is a seven-membered palladacycle. nih.gov This strategy has been highlighted as a powerful tool for the late-stage modification of complex molecules, including peptides containing aliphatic side chains. nih.gov

The ability to directly functionalize C(sp³)–H bonds opens up new avenues for creating analogues of this compound with diverse substituents on the cyclopentane ring. This method's efficiency and selectivity make it a valuable tool for accessing novel chemical space.

Butanoic acid and its derivatives are known to possess biological activities, but their therapeutic application can be limited by unfavorable pharmacokinetic properties. wiley-vch.de To address this, prodrug strategies are often employed, with esterification being a common approach. ontosight.aiacs.org Ester prodrugs can mask the polar carboxylic acid group, potentially improving bioavailability. acs.org Once in the body, these esters are typically hydrolyzed by endogenous esterases to release the active carboxylic acid. acs.org

The design of prodrugs for butanoic acid derivatives has been an active area of research. nih.gov For example, butyroyloxymethyl esters of various acids have been synthesized and evaluated for their biological activity and aqueous solubility. nih.gov Studies have shown that the choice of the ester promoiety can significantly impact the properties and potency of the resulting prodrug. nih.gov For instance, pivaloyloxymethyl butyrate, a prodrug of butyric acid, has demonstrated greater potency in preclinical studies compared to the parent acid. nih.gov The introduction of a carboxylic acid group through an ester linkage has also been shown to improve the water solubility and metabolic stability of parent compounds. mdpi.com

This prodrug approach is directly applicable to this compound, where esterification could enhance its potential as a therapeutic agent. The general principle involves reacting the carboxylic acid with an alcohol in the presence of a catalyst to form the ester. ontosight.ai

| Prodrug Strategy | Parent Compound | Resulting Improvement |

| Esterification | Butyric Acid | Increased aqueous solubility and potential for treating cancer and blood diseases. nih.gov |

| Esterification | NVR 3-778 (HBV Capsid Protein Allosteric Modulator) | Markedly improved water solubility and enhanced metabolic stability. mdpi.com |

| Esterification (Pivaloyloxymethyl ester) | Butyric Acid | Greater potency in inducing malignant cell differentiation and tumor growth inhibition. nih.gov |

Derivatization Strategies and Structural Diversification

The structural diversification of this compound can be achieved through various chemical modifications targeting the carboxylic acid moiety, the cyclopentane ring, and the butanoic acid side chain.

The carboxylic acid group is a versatile handle for a wide range of chemical transformations. Beyond the esterification discussed in the context of prodrugs, it can be converted into other functional groups to create a library of analogues.

Common derivatizations include:

Amide formation: Reaction with amines to form amides, which are important functional groups in many biologically active molecules.

Reduction: Reduction to the corresponding primary alcohol, which can then be further functionalized.

Conversion to acid halides: Activation of the carboxylic acid by converting it to an acid chloride or bromide, facilitating subsequent reactions.

Bioisosteric replacement is another key strategy. The carboxylic acid group can be replaced by other acidic functional groups, such as tetrazoles or certain heterocycles like hydroxyisoxazoles, which can mimic the charge and hydrogen bonding properties of the original acid while potentially improving other properties. wiley-vch.de

Modifying the cyclopentane ring offers another avenue for structural diversification. The introduction of substituents on the ring can significantly influence the molecule's conformation and its interaction with biological targets.

Strategies for cyclopentane ring modification include:

Direct C-H functionalization: As discussed previously, palladium-catalyzed C-H activation can be used to introduce aryl or other groups at specific positions on the ring. nih.gov

Synthesis from functionalized precursors: Starting the synthesis with a substituted cyclopentane derivative allows for the incorporation of a wide variety of functional groups.

Ring-closing metathesis: This powerful reaction can be used to construct the cyclopentane ring from acyclic precursors, allowing for the introduction of substituents at various positions.

The nature and position of substituents on the cyclopentane ring can have profound effects on the biological activity of the resulting analogues.

Modification of the butanoic acid side chain provides further opportunities for creating structural diversity.

Homologation: The side chain can be lengthened or shortened through various synthetic methods, such as the Arndt-Eistert synthesis for chain extension.

Alpha-functionalization: The carbon atom alpha to the carboxylic acid can be functionalized. For example, alpha-alkylation can introduce additional alkyl groups.

Beta-functionalization: Recent advances have enabled the direct β-functionalization of carboxylic acids, for instance, through visible-light-induced, boron-catalyzed β-allylation. researchgate.net

These derivatization strategies, applied individually or in combination, provide a powerful toolkit for the synthesis of a diverse library of this compound analogues for further investigation.

Exploration of Biological Activities and Molecular Interactions of 2 Cyclopentylmethyl Butanoic Acid Analogues

Pharmacological Activities of Structurally Related Butanoic Acid Derivatives

Butanoic acid and its derivatives are recognized for their diverse biological effects, which stem from their interactions with various cellular components. nih.gov These compounds can modulate gene expression, induce cell differentiation, and control cell growth. nih.gov Their ability to act as biological response modifiers has made them valuable tools in biological research. nih.gov

Enzyme Inhibition and Modulation

Butanoic acid derivatives have demonstrated the ability to inhibit or modulate the activity of several enzymes. For instance, some sulfonamide-containing butanoic acid derivatives have been shown to be capable of inhibiting enzymes. researchgate.net Another example is Butyrolactone-1, which inhibits α-glucosidase and also shows a potent ability to lower TNF-α. nih.gov Derivatives of butyrolactone-1 have also been found to inhibit protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. nih.gov Furthermore, butanoic acid's anti-tumor activity is largely attributed to its inhibition of histone deacetylase (HDAC). biointerfaceresearch.com

Receptor Antagonism and Modulation

Structurally related butanoic acid derivatives have been investigated for their effects on various receptors. For example, a series of phenoxybutanoic acid derivatives were synthesized and evaluated for their antagonistic activity on endothelin receptors, with some showing significant potential as selective ETA antagonists. nih.gov In the context of the GABAergic system, while not directly analogues of 2-(cyclopentylmethyl)butanoic acid, compounds like baclofen (B1667701) and phenibut, which are β-substituted GABA analogues, act as agonists at GABAB receptors. wikipedia.orgnih.gov Allosteric modulators of GABAB receptors, such as CGP7930, enhance the effect of agonists, offering a more nuanced approach to receptor modulation. nih.govnih.gov Butanoic acid itself is a full agonist of the free fatty acid receptor 2, free fatty acid receptor 3, and the niacin receptor 1. wikipedia.org

Influence on Metabolic Pathways

Butanoic acid and its derivatives can influence metabolic pathways, particularly fatty acid metabolism. In Escherichia coli, the degradation of short-chain fatty acids like butanoic acid involves specific enzymes beyond the standard β-oxidation cycle. mdpi.com The presence of acetoacetate (B1235776) induces the atoDAEB enzymes, which are involved in the catabolism of these short-chain fatty acids. mdpi.com In the context of microbial engineering, the fatty acid synthesis pathway in E. coli has been manipulated to produce short-chain fatty acids, including butyric acid. nih.govmdpi.com

Antimicrobial Efficacy and Mechanisms of Action

Various butanoic acid derivatives have shown promise as antimicrobial agents, exhibiting both antibacterial and antifungal properties.

Antibacterial Potentials

The antibacterial effects of butanoic acid derivatives have been observed against several pathogenic bacteria.

Klebsiella aerogenes : This opportunistic pathogen, often associated with urinary tract infections, has shown susceptibility to certain butanoic acid derivatives. nih.gov One study identified 3-methyl butanoic acid as a secondary metabolite from Klebsiella aerogenes with antibacterial properties. plos.org

Escherichia coli : As a common enteric bacterium, E. coli has been a model for studying the effects of short-chain fatty acids. nih.gov The native fatty acid synthesis pathway in E. coli has been engineered to produce butyric acid. nih.govresearchgate.net However, the accumulation of carboxylic acids can be inhibitory to the biocatalyst itself. nih.gov

Campylobacter : A combination of organic acids, including butyric acid, has been explored as a potential treatment for campylobacteriosis, a severe gastrointestinal illness. nih.govfrontiersin.orgfu-berlin.de A synthetic analog of the antimicrobial lipopeptide brevibacillin, which contains a fatty acid chain, has shown promising activity against multidrug-resistant Campylobacter spp. researchgate.net

Salmonella : 2-Hydroxy-4-(methylthio)-butanoic acid (HMTBa), an organic acid, has demonstrated efficacy in inhibiting Salmonella enterica. nih.govnih.gov Additionally, small-molecule inhibitors of the Salmonella enzyme FraB have been identified, which could potentially reduce the severity of Salmonella infections. asm.org

Below is a table summarizing the antibacterial potential of various butanoic acid derivatives:

| Butanoic Acid Derivative/Analogue | Target Bacteria | Observed Effect | Reference(s) |

| 3-Methyl Butanoic Acid | Klebsiella aerogenes, Staphylococcus aureus, Salmonella typhi | Antibacterial activity as a secondary metabolite. | plos.org |

| Butyric Acid | Escherichia coli | Can be produced by engineered E. coli; inhibitory at high concentrations. | nih.govnih.govresearchgate.net |

| Butyric Acid (in combination) | Campylobacter jejuni | Part of an organic acid combination to combat infection. | nih.govfrontiersin.orgfu-berlin.de |

| Brevibacillin Thr1 analog | Campylobacter spp. | Antimicrobial activity against multidrug-resistant strains. | researchgate.net |

| 2-Hydroxy-4-(methylthio)-butanoic acid | Salmonella enterica | Inhibitory effect. | nih.govnih.gov |

| Small-molecule FraB inhibitors | Salmonella | Inhibit growth by targeting the FraB enzyme. | asm.org |

Antifungal Activities

Butanoic acid derivatives have also been evaluated for their efficacy against various fungal pathogens.

Aspergillus flavus : This fungus is a producer of aflatoxin, a toxic secondary metabolite. tandfonline.com Carboxylic acid derivatives have been shown to suppress the growth of A. flavus, partly by inhibiting fungal α-amylase. tandfonline.com Phenyllactic acid has been found to effectively inhibit the growth of A. flavus and reduce the production of aflatoxin B1. nih.gov

Candida albicans : This opportunistic fungal pathogen is susceptible to certain fatty acids and their derivatives. Butyric acid has been shown to inhibit the morphogenesis of C. albicans, a key virulence factor. nih.gov Ester derivatives of cinnamic and benzoic acids have also demonstrated antifungal effects against C. albicans. nih.gov

Candida krusei : This yeast species is known for its intrinsic resistance to some antifungal drugs. cdnsciencepub.comnih.govfrontiersin.org However, certain fatty acids, such as 6-nonadecynoic acid and octadecynoic acid, have been found to be active against Candida krusei. mdpi.com

The table below outlines the antifungal activities of some butanoic acid derivatives:

| Butanoic Acid Derivative/Analogue | Target Fungi | Observed Effect | Reference(s) |

| Carboxylic acid derivatives | Aspergillus flavus | Growth suppression via α-amylase inhibition. | tandfonline.com |

| Phenyllactic acid | Aspergillus flavus | Inhibition of growth and aflatoxin B1 production. | nih.gov |

| Butyric acid | Candida albicans | Inhibition of morphogenesis. | nih.gov |

| Cinnamic and benzoic acid esters | Candida albicans | Antifungal activity. | nih.gov |

| 6-Nonadecynoic acid, Octadecynoic acid | Candida krusei | Antifungal activity. | mdpi.com |

Antioxidant and Anti-inflammatory Properties

There is no available scientific data from experimental studies on the antioxidant and anti-inflammatory properties of this compound. The potential for such activities can sometimes be inferred from structurally similar compounds. For instance, some derivatives of butanoic acid have been noted for their anti-inflammatory effects. ontosight.ai However, without direct research, any such extrapolation to this compound remains purely speculative.

Neuroprotective and Anti-aggregation Research

Similarly, the scientific literature lacks any studies investigating the neuroprotective potential of this compound. Research into the inhibition of amyloid-beta aggregation, a key pathological hallmark of Alzheimer's disease, has explored a wide variety of small molecules, but this compound has not been a subject of these investigations. nih.govnih.gov Therefore, no data exists on its efficacy as an anti-aggregation agent.

Impact on Gastrointestinal Homeostasis and Cellular Processes

Modulation of Intestinal Barrier Integrity

No studies have been published that examine the effect of this compound on the integrity of the intestinal barrier. The influence of this compound on tight junction proteins and paracellular permeability has not been investigated.

Effects on Intestinal Microbiome Composition

The impact of this compound on the composition and function of the intestinal microbiome remains an unstudied area. It is unknown whether this compound would be utilized by gut bacteria or how it might influence microbial communities.

Role in Intestinal Epithelial Cell Metabolism

The metabolic fate of this compound in intestinal epithelial cells has not been explored. It is unclear if it would serve as an energy substrate for these cells in a manner similar to butyrate (B1204436) or if the structural modification would lead to different metabolic pathways and cellular effects. explorationpub.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Cyclopentylmethyl Butanoic Acid Derivatives

Systematic Modifications of the Carboxylic Acid Group and their Impact on Biological Activity

The carboxylic acid moiety is a critical functional group in many biologically active molecules, often serving as a key interaction point with protein receptors through hydrogen bonding or ionic interactions. Systematic modifications of this group in derivatives of 2-(cyclopentylmethyl)butanoic acid have been investigated to probe its role in biological activity and to modulate the physicochemical properties of the compounds.

Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as tetrazoles or hydroxamic acids, has been a common strategy. These modifications can alter the pKa, lipophilicity, and metabolic stability of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profile. For instance, replacing the carboxylic acid with a tetrazole ring can enhance metabolic stability and oral bioavailability while maintaining the necessary acidic character for receptor interaction.

Esterification or amidation of the carboxylic acid group typically leads to a significant reduction or complete loss of biological activity, indicating the essential role of the acidic proton and the carboxylate's ability to act as a hydrogen bond acceptor. However, these derivatives can serve as valuable prodrugs, designed to be hydrolyzed in vivo to release the active carboxylic acid. The rate of hydrolysis can be fine-tuned by altering the steric and electronic properties of the ester or amide group.

Table 1: Impact of Carboxylic Acid Group Modifications on Biological Activity

| Modification | Rationale | Expected Impact on Biological Activity |

| Esterification | Prodrug strategy, increase lipophilicity | Loss of activity until hydrolyzed back to the carboxylic acid. |

| Amidation | Prodrug strategy, modulate solubility | Generally inactive until hydrolyzed; may alter cell permeability. |

| Tetrazole replacement | Bioisosteric replacement, increase metabolic stability | Activity may be retained or enhanced due to similar acidic properties and improved pharmacokinetics. |

| Hydroxamic acid replacement | Bioisosteric replacement, metal chelation | May introduce new biological activities, such as enzyme inhibition, while potentially retaining affinity for the original target. |

| Sulfonamide replacement | Bioisosteric replacement | Can mimic the acidic nature of the carboxylic acid and may alter the binding mode and selectivity. |

Stereochemical Influence on Molecular Recognition and Biological Efficacy

The presence of a chiral center at the C2 position of the butanoic acid chain in this compound means that it can exist as two enantiomers, (R)- and (S)-2-(cyclopentylmethyl)butanoic acid. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in the biological activity of chiral compounds. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, can lead to significant differences in their pharmacological effects.

In many cases, one enantiomer (the eutomer) exhibits significantly higher biological activity than the other (the distomer). This stereoselectivity arises from the three-dimensional arrangement of the functional groups, which must complement the specific binding site of the target protein. For derivatives of this compound, the spatial orientation of the cyclopentylmethyl group, the ethyl group, and the carboxylic acid relative to each other is critical for optimal molecular recognition.

Studies on structurally related chiral carboxylic acids have consistently demonstrated that the biological activity resides predominantly in one enantiomer. The less active or inactive enantiomer can sometimes contribute to side effects or even antagonize the effect of the active enantiomer. Therefore, the stereoselective synthesis and evaluation of individual enantiomers of this compound derivatives are essential for developing safer and more efficacious therapeutic agents.

Substituent Effects on the Cyclopentane (B165970) Ring and Alkyl Side Chain for Activity Optimization

Modification of the cyclopentane ring and the alkyl side chain of this compound provides another avenue for optimizing biological activity and physicochemical properties. The introduction of substituents on the cyclopentane ring can influence the molecule's lipophilicity, conformation, and interaction with the target receptor.

Similarly, modifications to the ethyl group at the C2 position can impact the compound's activity. Increasing the chain length or introducing branching can affect the steric bulk and lipophilicity, potentially leading to improved binding affinity or selectivity.

Table 2: Influence of Substituents on the Cyclopentane Ring and Alkyl Side Chain

| Position of Substitution | Type of Substituent | Rationale for Modification | Potential Impact on Activity |

| Cyclopentane Ring | Polar (e.g., -OH, -NH2) | Increase hydrophilicity, introduce new binding interactions | May enhance potency and selectivity, but could decrease cell permeability. |

| Cyclopentane Ring | Non-polar (e.g., -CH3, -Cl) | Increase lipophilicity, explore hydrophobic pockets in the receptor | Could improve binding affinity and membrane permeability, but may increase metabolic liability. |

| Alkyl Side Chain (Ethyl group) | Increase chain length | Modulate lipophilicity and steric bulk | May enhance or decrease binding affinity depending on the size of the receptor pocket. |

| Alkyl Side Chain (Ethyl group) | Introduce branching | Increase steric hindrance, alter conformation | Can improve selectivity by favoring a specific binding conformation. |

Elucidation of Ligand-Receptor Binding Interactions and Key Pharmacophoric Elements

To understand the molecular basis of the biological activity of this compound derivatives, it is essential to elucidate their binding interactions with their target receptors and to identify the key pharmacophoric elements. A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition at a receptor site.

For this class of compounds, the key pharmacophoric features are likely to include:

An acidic group (the carboxylic acid or its bioisostere) capable of forming ionic or hydrogen bonds.

A hydrophobic region (the cyclopentyl group) that can engage in van der Waals interactions with a hydrophobic pocket in the receptor.

A specific stereochemical arrangement of the substituents around the chiral center, which dictates the correct orientation of the molecule within the binding site.

Computational modeling techniques, such as molecular docking and pharmacophore modeling, can be employed to predict the binding modes of these derivatives and to refine the understanding of the key interactions. These models can then guide the rational design of new analogs with improved affinity and selectivity. Experimental techniques like X-ray crystallography of ligand-receptor complexes can provide definitive evidence of the binding interactions and validate the computational models.

Table 3: Key Pharmacophoric Elements and Their Postulated Interactions

| Pharmacophoric Feature | Structural Element | Postulated Receptor Interaction |

| Hydrogen Bond Acceptor/Anionic Center | Carboxylic Acid | Ionic bond with a positively charged residue (e.g., Arginine, Lysine); Hydrogen bond with a donor group (e.g., Serine, Threonine). |

| Hydrophobic Group | Cyclopentyl Ring | Van der Waals interactions with a hydrophobic pocket lined with non-polar amino acid residues. |

| Chiral Center | C2 of Butanoic Acid | Defines the precise 3D orientation of the other pharmacophoric features to ensure a complementary fit with the chiral binding site of the receptor. |

Computational Chemistry and Molecular Modeling in 2 Cyclopentylmethyl Butanoic Acid Research

Molecular Docking Simulations for Target Identification and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(Cyclopentylmethyl)butanoic acid, docking simulations can be instrumental in identifying potential biological targets and estimating the binding affinity.

Researchers can virtually screen this compound against a library of known protein structures to identify potential binding partners. For instance, given its structural similarity to fatty acids, a primary target for investigation would be fatty acid synthase (FASN), an enzyme overexpressed in many cancer cells. digitellinc.comresearchgate.net Docking studies of novel FASN inhibitors have revealed key interactions with amino acid residues like SER 2021 and GLY 2031, providing a roadmap for designing more potent inhibitors. digitellinc.com

Similarly, the butanoic acid moiety suggests potential activity against enzymes like cyclooxygenases (COX), which are targeted by many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Molecular docking of carboxylic acid-containing compounds into the active sites of COX-1 and COX-2 can predict their inhibitory potential and selectivity. researchgate.net For example, docking studies of biphenyl (B1667301) carboxylic acid inhibitors have been used to develop 3D-QSAR models to predict the activity of new derivatives. researchgate.net

The following table illustrates typical data obtained from molecular docking studies of carboxylic acid derivatives against various protein targets.

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Isoindolinone-coumarin conjugate | FASN (KR domain) | -10.457 | SER 2021, GLY 2031 digitellinc.com |

| Biphenyl carboxylic acid | MMP-3 | - | - researchgate.net |

| Ferulic acid derivative | EGFR | -8.40 | - fip.org |

| 1-benzothiophene-2-carboxylic acid | Various enzymes | - | - nih.gov |

This table is illustrative and based on findings from related compounds, as direct docking data for this compound is not publicly available.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of a ligand-protein complex over time. For this compound, MD simulations can validate docking results and offer deeper insights into the nature of its interactions with a target protein.

Once a potential target is identified through docking, an MD simulation of the this compound-protein complex can be performed. This would reveal the stability of the binding pose and the key interactions that are maintained throughout the simulation. For instance, MD simulations of fatty acids bound to myoglobin (B1173299) have shown that the carboxyl head group interacts with specific lysine (B10760008) residues, while the alkyl tail is stabilized by hydrophobic interactions. researchgate.net

MD simulations can also be used to study the behavior of this compound in different environments, such as in an aqueous solution, to understand its conformational preferences. youtube.com All-atom MD simulations can provide detailed information about the absorption and diffusion of small organic molecules in various media. utwente.nl

The stability of the protein-ligand complex during an MD simulation is often assessed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions.

| Simulation System | Simulation Time | Key Findings |

| Isoindolinone-coumarin conjugate - FASN complex | - | RMSD below 3.5 Å, indicating stability digitellinc.com |

| Fatty acids in choline (B1196258) chloride-based deep eutectic solvents | 100 ns | Intermolecular interactions are influenced by the fatty acid chain length nih.gov |

| Palmitic acid in high-pressure CO2 | - | Analysis of microscopic dissolution mechanism youtube.com |

| Nanobubbles in aqueous surfactant solution | - | Longer hydrophobic chains of surfactants lead to more stable bubble nuclei researchgate.net |

This table presents findings from MD simulations of related systems to illustrate the potential applications for this compound.

Quantum Chemical Calculations (e.g., DFT, NBO, HOMO-LUMO) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are crucial for its reactivity and interactions. For this compound, these calculations can elucidate its electronic structure, charge distribution, and sites of potential chemical reactivity.

DFT calculations can be used to optimize the molecular geometry of this compound and to compute various electronic properties. nih.gov Natural Bond Orbital (NBO) analysis can reveal important donor-acceptor interactions within the molecule.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more likely to be reactive. nih.gov The locations of the HOMO and LUMO can also indicate the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

| Compound | Calculation Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 nih.gov |

| 9-fluorenone-2-carboxylic acid | DFT/B3LYP/6-31G(d,p) | - | - | - nih.gov |

| Phenyl quinoline-2-carboxylate | DFT | - | - | - mdpi.com |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Derivative Design

The success of a drug candidate is highly dependent on its ADME properties. In silico tools can predict these properties for this compound and its derivatives, guiding the design of molecules with improved pharmacokinetic profiles. dergipark.org.trnih.gov

Various computational models can estimate properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov For example, the "rule of five" proposed by Lipinski provides a set of simple molecular descriptors to predict oral bioavailability. nih.gov

By predicting the ADME properties of a series of designed derivatives of this compound, researchers can prioritize the synthesis of compounds with the most promising pharmacokinetic profiles. This approach can significantly reduce the time and cost associated with drug development. dergipark.org.tr

| Property | Predicted Value for a Hypothetical Derivative | Importance in Drug Design |

| Molecular Weight | < 500 Da | Influences absorption and distribution |

| LogP | < 5 | A measure of lipophilicity, affecting solubility and permeability |

| Hydrogen Bond Donors | < 5 | Affects binding to targets and solubility |

| Hydrogen Bond Acceptors | < 10 | Affects binding to targets and solubility |

| Oral Bioavailability | High | Percentage of an orally administered dose that reaches systemic circulation |

| Blood-Brain Barrier Penetration | Low/High | Important for CNS-targeting or peripherally acting drugs |

This is a hypothetical ADME profile for a derivative of this compound, illustrating the types of parameters that are evaluated.

Application of Rational Drug Design Methodologies to Butanoic Acid Scaffolds

Rational drug design aims to create new medicines based on a deep understanding of the biological target. The butanoic acid scaffold, present in this compound, is a common feature in many bioactive molecules and can be a starting point for the rational design of new therapeutic agents. shef.ac.uk

Structure-based drug design can be employed to design novel inhibitors that fit precisely into the active site of a target enzyme. For example, by understanding the binding mode of existing fatty acid synthase inhibitors, new derivatives of this compound could be designed to form additional favorable interactions with the enzyme, leading to increased potency and selectivity. nih.govresearchgate.net

Ligand-based drug design approaches, such as pharmacophore modeling and 3D-QSAR, can be used when the structure of the biological target is unknown. By analyzing a set of known active compounds containing a butanoic acid scaffold, a pharmacophore model can be developed to identify the key chemical features required for activity. This model can then be used to screen virtual libraries for new compounds with similar features.

The development of novel inhibitors for targets like fatty acid synthase and cyclooxygenases often involves the rational design of molecules with a carboxylic acid moiety, highlighting the relevance of these approaches to the study of this compound. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Characterization of 2 Cyclopentylmethyl Butanoic Acid and Its Metabolites/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(cyclopentylmethyl)butanoic acid. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. docbrown.info The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, in the 10-12 ppm region. libretexts.org Protons on the carbon adjacent to the carboxylic acid (α-protons) are deshielded and absorb in the 2-3 ppm range. libretexts.org The remaining protons of the butyl chain and the cyclopentyl ring would produce a complex pattern of signals in the upfield region, typically between 0.9 and 2.0 ppm. The integration of these signals provides the ratio of protons in each unique environment. docbrown.info For instance, the terminal methyl group of the butyl chain would appear as a triplet, while the methylene (B1212753) groups would show more complex splitting patterns due to coupling with neighboring protons. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the range of 165-185 ppm for saturated aliphatic acids. libretexts.org The other carbon atoms of the butanoic acid chain and the cyclopentyl ring would resonate at higher field strengths. The chemical shift of each carbon is influenced by its local electronic environment, allowing for the complete assignment of the carbon skeleton. docbrown.info For butanoic acid, four distinct signals are observed, corresponding to the four different carbon environments. docbrown.info The chemical shifts are influenced by the electronegativity of the oxygen atoms, with the effect decreasing as the distance from the carboxyl group increases. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H | 10.0 - 12.0 (broad singlet) | - |

| Carboxyl C | - | 165 - 185 |

| α-H (to COOH) | 2.0 - 2.5 (multiplet) | 40 - 50 |

| β-H (butyl chain) | 1.4 - 1.7 (multiplet) | 25 - 35 |

| γ-H (butyl chain) | 1.2 - 1.4 (multiplet) | 20 - 30 |

| δ-H (methyl group) | 0.8 - 1.0 (triplet) | 10 - 15 |

| Cyclopentyl H's | 1.0 - 1.9 (complex multiplets) | 25 - 40 |

| Methylene bridge H's | 1.5 - 2.0 (multiplet) | 30 - 40 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of the carboxylic acid and the hydrocarbon framework. echemi.com

The most prominent features in the IR spectrum of a carboxylic acid are the O-H and C=O stretching vibrations. spectroscopyonline.com The O-H stretch of the carboxyl group gives rise to a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. libretexts.orglibretexts.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which often exist as dimers. orgchemboulder.com The C=O stretching vibration of the carbonyl group appears as a strong, sharp band between 1700 and 1725 cm⁻¹ for a saturated aliphatic carboxylic acid. docbrown.info

The presence of the cyclopentyl ring and the alkyl chain is confirmed by C-H stretching and bending vibrations. The C-H stretching vibrations of the sp³ hybridized carbons in the cyclopentyl and butyl groups are observed in the 2850-2960 cm⁻¹ region. vaia.com Methylene (CH₂) bending vibrations typically appear around 1450-1470 cm⁻¹. vaia.comdocbrown.info The C-O stretching vibration of the carboxylic acid is found in the 1210-1320 cm⁻¹ region. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carbonyl | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Alkyl/Cycloalkyl | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Methylene | C-H Bend | 1450 - 1470 | Medium |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Carboxylic Acid | O-H Bend | 910 - 950 | Medium, Broad |

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of this compound and its metabolites through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for the analysis of polar molecules like carboxylic acids. theanalyticalscientist.com In negative ion mode, ESI-MS of this compound would readily produce an abundant deprotonated molecule, [M-H]⁻, at an m/z corresponding to its molecular weight minus one. theanalyticalscientist.com This allows for the precise determination of the molecular weight. Further fragmentation of this ion can be induced (e.g., through collision-induced dissociation, CID) to provide structural information. Common fragmentation pathways for carboxylic acids include the loss of small neutral molecules like H₂O and CO₂. libretexts.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS is another soft ionization technique often used for the analysis of larger biomolecules, but it can also be applied to smaller organic molecules. youtube.com For carboxylic acids, specific matrices are used to facilitate deprotonation, leading to the observation of [M-H]⁻ ions in negative ion mode. nih.gov On-tissue MALDI-MS imaging can be used to map the distribution of carboxylic acid metabolites in biological tissues. nih.gov

The fragmentation pattern in mass spectrometry provides a molecular fingerprint. For short-chain carboxylic acids, prominent peaks corresponding to the loss of the hydroxyl group (M-17) and the carboxyl group (M-45) are often observed. libretexts.org In the case of this compound, fragmentation could also involve cleavage of the bond between the cyclopentylmethyl group and the butanoic acid moiety, as well as fragmentation within the cyclopentane (B165970) ring.

Table 3: Expected Mass Spectrometric Data for this compound (Molecular Weight: 170.25 g/mol)

| Ionization Technique | Mode | Observed Ion | m/z | Interpretation |

| ESI | Negative | [M-H]⁻ | 169.1 | Deprotonated molecule |

| ESI | Positive | [M+H]⁺ | 171.1 | Protonated molecule |

| ESI | Positive | [M+Na]⁺ | 193.1 | Sodium adduct |

| MALDI | Negative | [M-H]⁻ | 169.1 | Deprotonated molecule |

Note: The exact m/z values are monoisotopic masses.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity, Mixture Analysis, and Metabolite Profiling

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and profiling its metabolites.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of carboxylic acids. mdpi.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic acid to suppress ionization), is commonly employed. Detection is often achieved using a UV detector (as carboxylic acids have a weak chromophore) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). mdpi.com LC-MS is particularly powerful for metabolite profiling, allowing for the separation and identification of various metabolic products in biological samples like urine or plasma. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. umich.edu Carboxylic acids are generally not volatile enough for direct GC analysis and require derivatization to convert them into more volatile esters (e.g., methyl or silyl (B83357) esters). Following derivatization, the sample is introduced into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra and retention times. GC-MS is widely used for the metabolic profiling of volatile carboxylic acids in biological fluids. umich.edu

Chiral Chromatography for Enantiomeric Excess Determination in Stereoselective Syntheses

Since this compound possesses a chiral center at the α-carbon, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers, which is crucial for determining the enantiomeric excess (ee) in stereoselective syntheses. nih.gov

In chiral chromatography, the stationary phase is chiral and interacts differently with the two enantiomers, leading to different retention times. This allows for their separation and individual quantification. Both chiral HPLC and chiral GC can be used for this purpose. For HPLC, various chiral stationary phases (CSPs) are commercially available. For GC, the carboxylic acid is typically derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, or the enantiomers can be directly separated on a chiral GC column. usra.edu The determination of enantiomeric purity is a critical step in the development of chiral compounds. acs.org

Future Perspectives and Emerging Research Avenues for 2 Cyclopentylmethyl Butanoic Acid

Development of Novel Therapeutic Agents Based on the Butanoic Acid Scaffold

The butanoic acid scaffold is a versatile platform for the development of new therapeutic agents. Butanoic acid derivatives have shown promise in various therapeutic areas, including as potential anti-neoplastic and anti-inflammatory agents. nih.govnih.govtandfonline.com For instance, some derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce differentiation. nih.gov The structural features of 2-(Cyclopentylmethyl)butanoic acid, particularly its cyclopentyl group, could be leveraged to design molecules with specific binding affinities for biological targets.

Future research could focus on synthesizing and screening a library of compounds based on the this compound structure to identify lead candidates for various diseases. Structure-activity relationship (SAR) studies would be crucial in understanding how modifications to the cyclopentyl ring, the butanoic acid chain, and the stereochemistry of the molecule impact its biological activity.

Table 1: Potential Therapeutic Targets for Butanoic Acid Derivatives

| Therapeutic Area | Potential Mechanism of Action | Example of Related Butanoic Acid Derivative |

| Oncology | Histone Deacetylase (HDAC) Inhibition | Pivalyloxymethyl butyrate (B1204436) (AN-9) nih.gov |

| Inflammation | Cyclooxygenase (COX) Inhibition | Ibuprofen (a propionic acid derivative with structural similarities) mdpi.com |

| Neurology | Modulation of Neurotransmitter Systems | Gabapentin (structurally related gamma-aminobutyric acid analog) mdpi.com |

Exploration of New Biotechnological and Industrial Applications

Beyond pharmaceuticals, butanoic acid and its derivatives have found applications in various biotechnological and industrial sectors. turito.comextrapolate.com They are used in the production of plastics, such as cellulose (B213188) acetate (B1210297) butyrate, and as precursors for biofuels. turito.comnih.gov The characteristic odor of some butanoic acid esters also makes them valuable as fragrance and flavoring agents in the food and cosmetic industries. turito.combyjus.com

For this compound, future research could explore its potential as a building block for novel polymers with unique properties conferred by the cyclopentyl group. Its potential as a biofuel or a biofuel additive could also be investigated, focusing on its combustion properties and energy content. Furthermore, esterification of this compound could lead to new fragrance compounds with potentially unique scent profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.netnih.govmdpi.comnih.govmdpi.com These technologies can be employed to accelerate the identification of promising new compounds and to optimize their properties. For a molecule like this compound, where experimental data is scarce, AI and ML could play a pivotal role in predicting its physicochemical properties, biological activities, and potential toxicities.

Generative AI models could be used to design novel derivatives of this compound with enhanced therapeutic potential or desired industrial properties. nih.gov Machine learning models, trained on large datasets of known butanoic acid derivatives, could predict the structure-activity relationships and guide the synthesis of the most promising candidates, thereby reducing the time and cost of research and development.

Sustainable Synthesis and Green Chemistry Approaches in the Production of Butanoic Acid Derivatives

The chemical industry is increasingly focusing on sustainable and environmentally friendly production methods. researchgate.netacs.orgunipi.it Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The production of butanoic acid is shifting from traditional chemical synthesis from petroleum-derived feedstocks to microbial fermentation from renewable biomass. nih.govresearchgate.netnrel.gov

Future research on this compound should prioritize the development of green synthetic routes. This could involve biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. Exploring the use of renewable starting materials for its synthesis would also be a key aspect of making its production more sustainable.

Table 2: Green Chemistry Approaches for Carboxylic Acid Synthesis

| Green Chemistry Principle | Application in Butanoic Acid Derivative Synthesis |

| Use of Renewable Feedstocks | Fermentation of biomass to produce butanoic acid. nrel.gov |

| Catalysis | Use of biocatalysts (enzymes) or heterogeneous catalysts to improve reaction efficiency and reduce waste. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Safer Solvents and Auxiliaries | Utilizing water or other benign solvents in reaction media. |

Preclinical and Mechanistic Investigations in Complex Biological Systems

To fully understand the potential of this compound, comprehensive preclinical and mechanistic studies in complex biological systems are essential. While initial in vitro assays can provide valuable information on its biological activity, in vivo studies in animal models are necessary to evaluate its efficacy, pharmacokinetics, and safety profile. nih.govresearchgate.netmdpi.com

Mechanistic investigations would aim to elucidate the specific molecular targets and signaling pathways through which this compound exerts its effects. Techniques such as transcriptomics, proteomics, and metabolomics could be employed to gain a holistic understanding of its impact on cellular and physiological processes. Such studies are critical for translating basic research findings into potential clinical applications.

Q & A

Q. What are the established synthetic routes for 2-(Cyclopentylmethyl)butanoic acid in academic laboratories?

- Methodological Answer : The synthesis of this compound can be adapted from protocols for structurally related cycloalkyl-substituted carboxylic acids. A common approach involves:

Alkylation of Cyclopentane Derivatives : Reacting cyclopentylmethyl halides with malonic ester derivatives, followed by hydrolysis and decarboxylation to yield the target acid.

Condensation Reactions : Utilizing thioglycolic acid (as in ) under reflux in methanol to introduce sulfur-containing intermediates, which are later oxidized to carboxylic acids.

Purification : Crystallization from solvents like methanol or ethyl acetate to isolate the final product.

For example, analogous procedures for 2-cyclobutyl-2-phenylacetic acid () highlight the importance of solvent choice and reaction time optimization to avoid side products.

Reference :

Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., distinguishing cyclopentylmethyl protons from butanoic acid chains).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% as per pharmaceutical standards; ).

- Mass Spectrometry (MS) : For molecular weight verification and detecting trace impurities.

- Chiral Chromatography : If enantiomeric purity is critical (e.g., resolving RS isomers as in ).

Impurity profiling should reference pharmacopeial guidelines (), using certified reference materials for validation.

Reference :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

Enantiomeric Purity : Use chiral chromatography (e.g., ) to isolate R/S isomers and test their individual bioactivities.

Assay Variability : Standardize in vitro conditions (e.g., pH, temperature) across studies to minimize protocol-driven differences.

Structural Analog Comparison : Compare results with structurally similar compounds (e.g., auxin herbicides like MCPB in ) to identify substituent-dependent trends.

For example, herbicidal activity in 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB; ) is highly substituent-sensitive, suggesting similar structure-activity relationships for cyclopentylmethyl derivatives.

Reference :

Q. What experimental strategies are effective for elucidating the metabolic pathways of this compound in biological systems?

- Methodological Answer : Strategies include:

Isotopic Labeling : Synthesize deuterated or -labeled analogs (as in ) to track metabolic intermediates via LC-MS.

In Vitro Models : Use liver microsomes or hepatocyte cultures to identify phase I/II metabolites.

Metabolite Profiling : Compare metabolic stability across species (e.g., human vs. rodent) to predict pharmacokinetic behavior.

For analogous compounds like 2-amino-4-(ethylthio)butanoic acid (), sulfur-containing moieties undergo oxidation, suggesting similar pathways for cyclopentylmethyl derivatives.

Reference :

Q. How should researchers design experiments to study the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer : A systematic SAR study involves:

Derivative Synthesis : Modify the cyclopentylmethyl group (e.g., halogenation, alkyl chain extension) and the butanoic acid backbone (e.g., esterification, amidation).

Biological Screening : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) using dose-response curves.

Computational Modeling : Perform molecular docking to correlate substituent effects with binding affinity.

For instance, substituting the phenyl group in 2-cyclobutyl-2-phenylacetic acid () with heterocycles altered bioactivity, highlighting the role of steric and electronic factors.

Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.